Tertatolol
Overview
Description
Tertatolol is a medication belonging to the class of beta blockers, primarily used in the treatment of high blood pressure. It was discovered by the French pharmaceutical company Servier and is marketed in Europe. This compound also acts as a serotonin 5-HT1A and 5-HT1B receptor antagonist, similar to propranolol and pindolol .
Mechanism of Action
Target of Action
Tertatolol is a medication in the class of beta blockers . It primarily targets beta-adrenergic receptors, which play a crucial role in the regulation of heart function and blood pressure . Additionally, this compound has been shown to act as a serotonin 5-HT 1A and 5-HT 1B receptor antagonist, similarly to propranolol and pindolol .
Biochemical Pathways
Its antagonistic action on serotonin receptors suggests it may also impact serotonin signaling pathways .
Pharmacokinetics
A study has suggested the presence of stereoselective processes in the pharmacokinetics and metabolism of this compound in humans .
Biochemical Analysis
Biochemical Properties
Tertatolol interacts with various enzymes and proteins in the body. It has been shown to act as a serotonin 5-HT 1A and 5-HT 1B receptor antagonist . This means that it binds to these receptors and inhibits their activity, which can have various effects on biochemical reactions in the body .
Cellular Effects
This compound has unique effects on human glomerular cell function . It has been shown to inhibit human mesangial cell (HMC) proliferation . This could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to act as a serotonin 5-HT 1A and 5-HT 1B receptor antagonist . This means that it binds to these receptors and inhibits their activity, which can lead to changes in gene expression and other effects at the molecular level .
Temporal Effects in Laboratory Settings
It has been shown to have renal vasodilating properties, which have been demonstrated both in animals and in man
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tertatolol involves the reaction of 3,4-dihydro-2H-thiochromen-8-ol with tert-butylamine in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then converted to this compound by the addition of a propanolamine moiety .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a batch reactor, followed by purification steps such as crystallization and filtration to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Tertatolol undergoes various chemical reactions, including:
Substitution: This compound can undergo substitution reactions, particularly at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Substitution: Substitution reactions often require the use of electrophilic reagents and catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Hydroxythis compound
Reduction: Dihydrothis compound
Substitution: Various aromatic derivatives
Scientific Research Applications
Tertatolol has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of beta blockers and their interactions with various receptors.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Studied for its potential use in treating conditions such as hypertension, anxiety, and migraine.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
Propranolol: Another beta blocker with similar pharmacological properties but different receptor binding affinities.
Pindolol: Similar to tertatolol in its action on serotonin receptors but with a different chemical structure.
Atenolol: A beta blocker with a more selective action on beta-1 receptors and fewer central nervous system effects.
Uniqueness of this compound
This compound is unique in its dual action as both a beta blocker and a serotonin receptor antagonist. This combination of properties makes it particularly effective in treating conditions that involve both cardiovascular and central nervous system components .
Properties
IUPAC Name |
1-(tert-butylamino)-3-(3,4-dihydro-2H-thiochromen-8-yloxy)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2S/c1-16(2,3)17-10-13(18)11-19-14-8-4-6-12-7-5-9-20-15(12)14/h4,6,8,13,17-18H,5,7,9-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWFXPCUFWKXOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1SCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
83688-85-1 (hydrochloride) | |
Record name | Tertatolol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083688840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80865735 | |
Record name | Tertatolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80865735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83688-84-0 | |
Record name | Tertatolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83688-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tertatolol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083688840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tertatolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13775 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tertatolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80865735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(tert-butylamino)-3-[(3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy]propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.179 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERTATOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZO341YQXP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tertatolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042026 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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